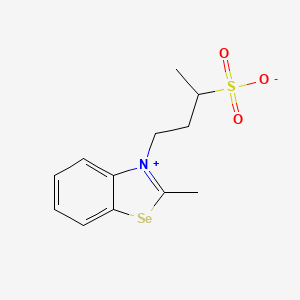
Benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt is a chemical compound with the molecular formula C12H15NO3SSe. It is known for its unique structure, which includes a selenium atom within a benzoselenazolium ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt typically involves the reaction of 2-methylbenzoselenazole with 3-chlorobutanesulfonic acid under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the inner salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom back to its lower oxidation states.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonate group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonate group under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while reduction can regenerate the original benzoselenazolium compound .
Scientific Research Applications
Benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the development of advanced materials and as a component in certain industrial processes .
Mechanism of Action
The mechanism of action of benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom plays a crucial role in its reactivity, allowing it to participate in redox reactions and modulate oxidative stress pathways. This compound can inhibit or activate specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoselenazole: Lacks the sulfonate group and has different reactivity and applications.
Benzothiazolium Compounds: Contain sulfur instead of selenium, leading to different chemical properties and biological activities.
Selenourea Derivatives: Share the selenium atom but have distinct structural features and uses
Uniqueness
Benzoselenazolium, 2-methyl-3-(3-sulfobutyl)-, inner salt is unique due to its combination of a benzoselenazolium ring with a sulfonate group. This structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
CAS No. |
63149-25-7 |
|---|---|
Molecular Formula |
C12H15NO3SSe |
Molecular Weight |
332.29 g/mol |
IUPAC Name |
4-(2-methyl-1,3-benzoselenazol-3-ium-3-yl)butane-2-sulfonate |
InChI |
InChI=1S/C12H15NO3SSe/c1-9(17(14,15)16)7-8-13-10(2)18-12-6-4-3-5-11(12)13/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
JGGOQOPULSUBIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2[Se]1)CCC(C)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


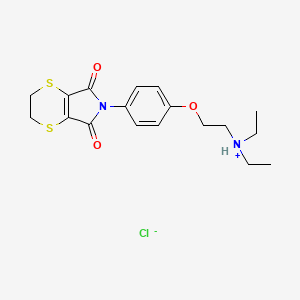
![N-[(Z)-(2-nitrophenyl)methylideneamino]aniline](/img/structure/B13760539.png)
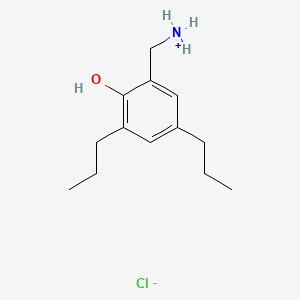
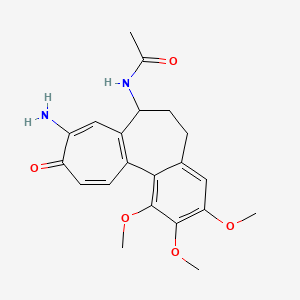
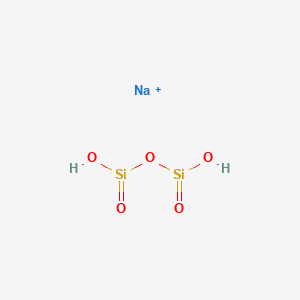
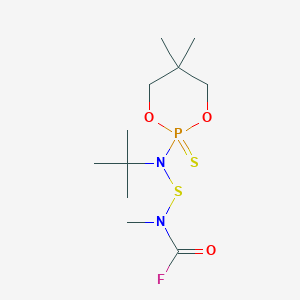
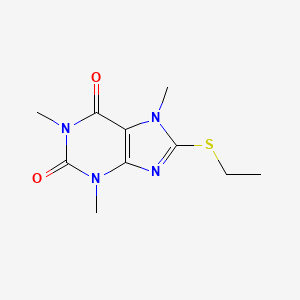
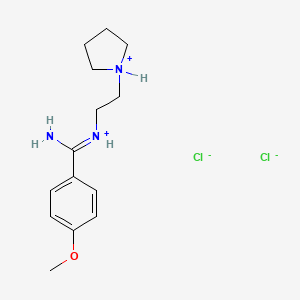

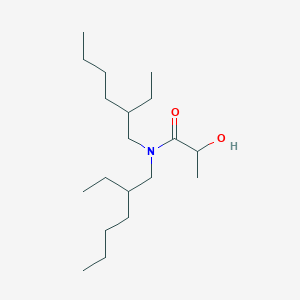
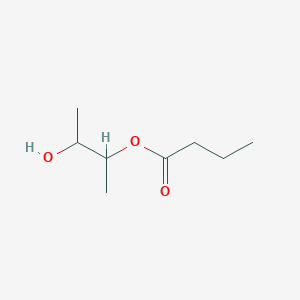
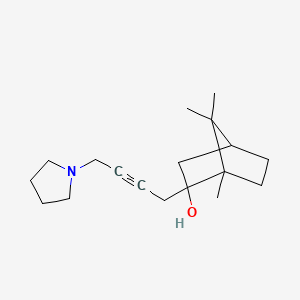
![[6-[[3-Chloro-4-(methylamino)phenyl]imino]-4-methyl-3-oxocyclohexa-1,4-dien-1-yl]urea](/img/structure/B13760594.png)

